molecular formula C16H24O11 B11815524 1|A-(|A-D-Glucopyranosyloxy)-1,4a|A,5,6,7,7a|A-hexahydro-5|A,7|A-dihydroxy-7-methylcyclopenta[c]pyran-4-carboxylic acid

1|A-(|A-D-Glucopyranosyloxy)-1,4a|A,5,6,7,7a|A-hexahydro-5|A,7|A-dihydroxy-7-methylcyclopenta[c]pyran-4-carboxylic acid

Cat. No.: B11815524
M. Wt: 392.35 g/mol
InChI Key: YSIFYNVXJOGADM-IYSOTDKBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Compound 1 is a versatile chemical entity widely studied for its unique properties and applications across various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

Compound 1 can be synthesized through several methods, including:

Industrial Production Methods

Industrial production of Compound 1 often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The methods used are typically scalable and cost-effective, allowing for mass production.

Chemical Reactions Analysis

Types of Reactions

Compound 1 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons from Compound 1, often facilitated by oxidizing agents.

    Reduction: This involves the gain of electrons, typically using reducing agents.

    Substitution: In this reaction, one atom or group in Compound 1 is replaced by another atom or group.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Including lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or alkyl groups.

Major Products Formed

The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce hydrides.

Mechanism of Action

The mechanism by which Compound 1 exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to downstream effects . The exact pathways involved can vary depending on the specific application and context.

Properties

Molecular Formula

C16H24O11

Molecular Weight

392.35 g/mol

IUPAC Name

(5R,7S)-5,7-dihydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylic acid

InChI

InChI=1S/C16H24O11/c1-16(24)2-6(18)8-5(13(22)23)4-25-14(9(8)16)27-15-12(21)11(20)10(19)7(3-17)26-15/h4,6-12,14-15,17-21,24H,2-3H2,1H3,(H,22,23)/t6-,7-,8?,9?,10-,11+,12-,14?,15+,16+/m1/s1

InChI Key

YSIFYNVXJOGADM-IYSOTDKBSA-N

Isomeric SMILES

C[C@@]1(C[C@H](C2C1C(OC=C2C(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O

Canonical SMILES

CC1(CC(C2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)CO)O)O)O)O)O

Origin of Product

United States

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